Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione, 10,11-dihydro-
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Overview
Description
“Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” is a complex organic compound characterized by its spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.
Oxazolidine Formation: Introduction of the oxazolidine ring via condensation reactions.
Dione Formation: Oxidation steps to introduce the dione functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the dione to corresponding alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its biological activity, which could be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic structures.
Oxazolidines: Compounds containing the oxazolidine ring.
Dibenzo Compounds: Compounds with dibenzo structures.
Uniqueness
The uniqueness of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” lies in its specific combination of structural features, which may confer unique chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
64036-60-8 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
spiro[1,3-oxazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione |
InChI |
InChI=1S/C17H13NO3/c19-15-17(21-16(20)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19,20) |
InChI Key |
SYARWWXCNNFEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)O3 |
Origin of Product |
United States |
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